molecular formula C25H29IO8 B13666589 Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate

Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate

Cat. No.: B13666589
M. Wt: 584.4 g/mol
InChI Key: DEXMYMBQHIEEED-UHFFFAOYSA-N
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Description

Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its high strain and unique reactivity, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the iodo and methoxycarbonyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often relies on large-scale photochemical reactions and subsequent functional group transformations. The scalability of these reactions is crucial for producing sufficient quantities for research and application .

Chemical Reactions Analysis

Types of Reactions

Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .

Biology and Medicine

In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate lies in its combination of functional groups and the highly strained bicyclic core. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H29IO8

Molecular Weight

584.4 g/mol

IUPAC Name

3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

InChI

InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3

InChI Key

DEXMYMBQHIEEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C

Origin of Product

United States

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